molecular formula C17H37N B14644516 N-Ethylpentadecan-1-amine CAS No. 56392-13-3

N-Ethylpentadecan-1-amine

Cat. No.: B14644516
CAS No.: 56392-13-3
M. Wt: 255.5 g/mol
InChI Key: YRUNOOQIUGIXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylpentadecan-1-amine is an organic compound belonging to the class of amines, characterized by the presence of an ethyl group attached to the nitrogen atom of pentadecan-1-amine. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylpentadecan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of pentadecanal with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Ethylpentadecan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or hydrocarbons.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are typical reagents.

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Primary amines, hydrocarbons.

    Substitution: Alkyl halides, other substituted amines.

Scientific Research Applications

N-Ethylpentadecan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is used in the study of cell signaling and neurotransmission due to its amine group, which is crucial in biological systems.

    Medicine: this compound is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism by which N-Ethylpentadecan-1-amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways such as neurotransmission and enzyme activity. Its long alkyl chain allows it to integrate into lipid membranes, affecting membrane fluidity and signaling.

Comparison with Similar Compounds

    N-Methylpentadecan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethylhexadecan-1-amine: Similar structure but with a hexadecane backbone.

    Pentadecan-1-amine: Lacks the ethyl substitution on the nitrogen atom.

Uniqueness: N-Ethylpentadecan-1-amine is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can influence its solubility, boiling point, and interaction with other molecules, making it a valuable compound in various applications.

Properties

CAS No.

56392-13-3

Molecular Formula

C17H37N

Molecular Weight

255.5 g/mol

IUPAC Name

N-ethylpentadecan-1-amine

InChI

InChI=1S/C17H37N/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-4-2/h18H,3-17H2,1-2H3

InChI Key

YRUNOOQIUGIXOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCNCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.